molecular formula C10H15ClO B13297411 1-(3-Chloroprop-2-en-1-yl)-2-methylcyclopentane-1-carbaldehyde

1-(3-Chloroprop-2-en-1-yl)-2-methylcyclopentane-1-carbaldehyde

Cat. No.: B13297411
M. Wt: 186.68 g/mol
InChI Key: ATPZYCRPJXDHJS-XVNBXDOJSA-N
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Description

1-(3-Chloroprop-2-en-1-yl)-2-methylcyclopentane-1-carbaldehyde is an organic compound with a unique structure that includes a chlorinated propene group attached to a cyclopentane ring

Preparation Methods

The synthesis of 1-(3-Chloroprop-2-en-1-yl)-2-methylcyclopentane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclopentanone with 3-chloropropene in the presence of a strong base, such as sodium hydride, to form the desired product. The reaction conditions typically include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

1-(3-Chloroprop-2-en-1-yl)-2-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The chlorine atom in the propene group can be substituted with other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂), under appropriate conditions.

Scientific Research Applications

1-(3-Chloroprop-2-en-1-yl)-2-methylcyclopentane-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloroprop-2-en-1-yl)-2-methylcyclopentane-1-carbaldehyde depends on its specific interactions with molecular targets. For example, if used in a biological context, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1-(3-Chloroprop-2-en-1-yl)-2-methylcyclopentane-1-carbaldehyde include other chlorinated alkenes and cyclopentane derivatives. For example:

    2-(3-Chloroprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane: This compound has a similar chlorinated propene group but a different cycloalkane ring.

    3-Chloro-2-propen-1-yl derivatives: These compounds share the chlorinated propene group but may have different substituents or ring structures.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which can lead to distinct chemical and biological properties.

Properties

Molecular Formula

C10H15ClO

Molecular Weight

186.68 g/mol

IUPAC Name

1-[(E)-3-chloroprop-2-enyl]-2-methylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C10H15ClO/c1-9-4-2-5-10(9,8-12)6-3-7-11/h3,7-9H,2,4-6H2,1H3/b7-3+

InChI Key

ATPZYCRPJXDHJS-XVNBXDOJSA-N

Isomeric SMILES

CC1CCCC1(C/C=C/Cl)C=O

Canonical SMILES

CC1CCCC1(CC=CCl)C=O

Origin of Product

United States

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